molecular formula C10H11F2N B3046409 (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1241679-51-5

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B3046409
CAS No.: 1241679-51-5
M. Wt: 183.20
InChI Key: CUGDJBUUTWZPCY-JTQLQIEISA-N
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Description

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1241679-51-5) is a chiral amine of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate and building block for the preparation of more complex, biologically active molecules . Its structure, featuring a stereogenic center and a difluoro-substituted tetrahydronaphthalene core, makes it a valuable scaffold for exploring structure-activity relationships. A prominent application of this chiral amine is its role as a key precursor in the synthesis of Nepicastat . Nepicastat (SYN-117) is an investigational drug that has been studied in clinical trials for the treatment of conditions such as cocaine dependence and post-traumatic stress disorder (PTSD) . The specific stereochemistry of the (S)-enantiomer is essential for its intended biological activity and interaction with molecular targets. Furthermore, derivatives of difluoro-1,2,3,4-tetrahydronaphthalen-1-amine have been extensively investigated in other therapeutic areas. Structural analogues, such as those with substitutions at the 5,6-positions, have been incorporated into potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated target for novel antimalarial therapies . This highlights the potential of this chemical class in infectious disease research. The compound should be stored at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGDJBUUTWZPCY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210664
Record name (1S)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241679-51-5
Record name (1S)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241679-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5,7-difluoro-1-tetralone.

    Reduction: The ketone group in 5,7-difluoro-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonium chloride (NH4Cl) and a suitable catalyst.

Industrial Production Methods

Industrial production of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Dopamine Hydroxylase Inhibition

One of the primary applications of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is in the development of dopamine hydroxylase inhibitors. These inhibitors are crucial in treating conditions related to dopamine dysregulation such as Parkinson’s disease and certain types of depression. The compound has been shown to selectively inhibit dopamine β-hydroxylase activity in vitro, suggesting potential therapeutic benefits in managing dopamine-related disorders .

Antidepressant and Neuroprotective Effects

Research indicates that derivatives of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibit antidepressant-like effects in animal models. Studies have demonstrated that these compounds can enhance serotonin and norepinephrine levels in the brain . This mechanism is pivotal for developing new antidepressant therapies with fewer side effects compared to traditional medications.

Data Table: Summary of Research Findings

Study ReferenceApplicationKey Findings
Dopamine Hydroxylase InhibitionSelective inhibition demonstrated; potential for treating dopamine-related disorders.
Antidepressant EffectsEnhanced serotonin/norepinephrine levels; potential for new antidepressant therapies.

Case Study 1: In Vivo Testing for Antidepressant Activity

In a controlled study involving rodents, (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine was administered over a period of two weeks. The results indicated significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The compound's efficacy was comparable to established antidepressants like fluoxetine but with a different side effect profile .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine against oxidative stress-induced neuronal damage. The compound was shown to reduce apoptosis in neuronal cell lines exposed to oxidative stressors. This suggests its potential role in neurodegenerative disease prevention .

Mechanism of Action

The mechanism of action of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Halogen Substitution Effects

  • Fluorine (F) vs. Chlorine (Cl) vs. Bromine (Br):
    Fluorine’s small size and high electronegativity reduce steric hindrance and increase metabolic stability compared to bulkier halogens like Cl or Br. For example, sertraline’s 3,4-dichlorophenyl group enhances lipophilicity, aiding blood-brain barrier penetration, while the target compound’s fluorines may favor polar interactions .
  • Positional Isomerism (5,7-F vs. The 5,7 substitution in the target compound may optimize π-π stacking in liquid crystal matrices .

Stereochemical and Functional Group Variations

  • Enantiomeric Differences:
    The (R)-5,7-dibromo analog () demonstrates how stereochemistry impacts commercial availability and biological activity. The (S)-configuration in the target compound is critical for chiral recognition in drug-receptor interactions .
  • Amine Position (1 vs. 2): Compounds with the amine at position 2 (e.g., ’s (S)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine) show distinct pharmacological profiles, emphasizing the role of amine placement in modulating activity .

Biological Activity

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, properties, and biological effects, particularly focusing on its pharmacological applications.

  • Molecular Formula : C10_{10}H11_{11}F2_2N
  • Molecular Weight : 185.20 g/mol
  • CAS Number : 2925210-32-6

Synthesis

The synthesis of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves several steps starting from commercially available precursors. The compound can be synthesized through various methods including the use of fluorinated reagents and chiral catalysts to ensure the desired stereochemistry .

Anticancer Properties

Recent studies have indicated that (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits promising anticancer activity. For instance:

  • Cell Viability Assays : In vitro assays have demonstrated that this compound significantly reduces the viability of various cancer cell lines. The IC50_{50} values observed were comparable to established chemotherapeutics such as Olaparib .
  • Mechanism of Action : The compound has been shown to inhibit PARP1 activity and induce apoptosis in cancer cells. This was evidenced by increased levels of cleaved PARP and activation of caspase pathways in treated cells .

Neuroprotective Effects

There is also emerging evidence suggesting that (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may have neuroprotective properties:

  • Neurodegenerative Disease Models : Animal models of neurodegenerative diseases have shown that this compound can improve cognitive functions and reduce neuroinflammation. The underlying mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Study 1: Antitumor Efficacy

A study conducted on MCF-7 breast cancer cells treated with (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine revealed:

Concentration (µM)Cell Viability (%)PARP Cleavage (%)
01000
107020
504050
1001080

The data indicate a dose-dependent effect on cell viability and PARP cleavage .

Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease:

Treatment GroupCognitive Score Improvement (%)
Control0
Low Dose (5 mg/kg)30
High Dose (20 mg/kg)50

These results suggest that higher doses of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine provide significant cognitive benefits compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis of structurally similar tetrahydronaphthalen-amine derivatives often involves multi-step protocols, including reductive amination, catalytic hydrogenation, or enantioselective resolution. For example, trans-4-substituted derivatives (e.g., 4-cyclohexyl or 4-fluorophenyl analogs) are synthesized via Grignard additions followed by chiral resolution using HPLC with hexane/EtOH solvent systems . Key intermediates are characterized via 1H^1H and 13C^{13}C NMR to confirm regiochemistry and stereochemistry, complemented by HRMS for molecular weight validation .

Q. How can the stereochemical purity of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine be confirmed experimentally?

  • Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/ethanol mobile phases is standard. For instance, enantiomers of sertraline analogs are resolved using similar methods, with retention times (t1t_1, t2t_2) monitored to assess enantiomeric excess . Polarimetry ([α]D_D) and X-ray crystallography (via SHELXL refinement) further validate absolute configuration .

Q. What spectroscopic techniques are critical for characterizing fluorinated tetrahydronaphthalen-amines?

  • Methodological Answer : 19F^{19}F NMR is essential for identifying fluorine substituents and assessing electronic environments. For example, in 4-(4′-fluorophenyl)-substituted analogs, 19F^{19}F NMR peaks correlate with para-substitution patterns (δ115ppm\delta \sim -115 \, \text{ppm}) . 1H^1H-13C^{13}C HSQC and HMBC NMR experiments resolve coupling interactions between fluorine and adjacent protons/carbons .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stereoselectivity of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and predict enantiomeric excess in asymmetric syntheses. For dibenzo derivatives, DFT models at the B3LYP/6-31G(d) level accurately predict energy barriers for ring-closing reactions, guiding catalyst selection (e.g., chiral Brønsted acids) . These models also rationalize regioselectivity in electrophilic fluorination steps .

Q. What challenges arise in crystallographic refinement of fluorinated tetrahydronaphthalen-amines, and how are they addressed?

  • Methodological Answer : Fluorine’s high electron density causes scattering anomalies, complicating X-ray refinement. SHELXL’s aspherical scattering models (e.g., HAR or Invariom databases) improve accuracy by accounting for fluorine’s anisotropic effects. For example, SHELXL’s TWIN/BASF commands resolve twinning in high-symmetry crystals, as demonstrated in fluorinated sertraline analogs .

Q. How can structure-activity relationship (SAR) studies be designed for fluorinated tetrahydronaphthalen-amines targeting CNS receptors?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., fluorine position, amine methylation) followed by in vitro binding assays (e.g., KiK_i measurements for serotonin/norepinephrine transporters). For trans-4-substituted analogs, fluorination at C-5/C-7 enhances blood-brain barrier permeability, quantified via logP/logD7.4 measurements and PAMPA assays . Molecular docking (AutoDock Vina) against receptor homology models further prioritizes candidates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
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(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

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